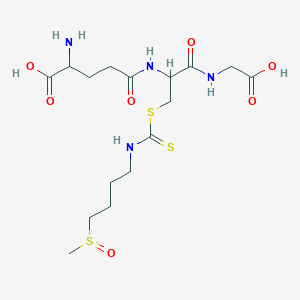
DL-Sulforaphane Glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Sulforaphane Glutathione is a conjugate of sulforaphane and glutathione. Sulforaphane is an isothiocyanate derived from cruciferous vegetables like broccoli, while glutathione is a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potent antioxidant properties and potential therapeutic benefits, particularly in the context of oxidative stress and detoxification processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Sulforaphane Glutathione typically involves the conjugation of sulforaphane with glutathione. This can be achieved through a nucleophilic substitution reaction where the thiol group of glutathione reacts with the isothiocyanate group of sulforaphane. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound often involves the extraction of sulforaphane from broccoli or other cruciferous vegetables, followed by its conjugation with glutathione. The extraction process may involve solvent extraction or the use of macroporous resins to isolate sulforaphane. The conjugation step is then performed under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Sulforaphane Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.
Reduction: It can be reduced back to its parent compounds, sulforaphane and glutathione.
Substitution: The isothiocyanate group of sulforaphane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Sulforaphane sulfoxide.
Reduction: Sulforaphane and glutathione.
Substitution: Various substituted sulforaphane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DL-Sulforaphane Glutathione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study conjugation reactions and antioxidant mechanisms.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions like cancer, diabetes, and neurodegenerative diseases due to its ability to modulate detoxification enzymes and reduce oxidative damage
Mécanisme D'action
DL-Sulforaphane Glutathione exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway leads to the upregulation of various antioxidant and detoxification enzymes, including glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone oxidoreductase 1. By enhancing the cellular antioxidant capacity, the compound helps mitigate oxidative stress and protect against cellular damage .
Comparaison Avec Des Composés Similaires
Sulforaphane: The parent compound, known for its potent anticancer and antioxidant properties.
Sulforaphane-Cysteine: Another conjugate of sulforaphane with cysteine, exhibiting similar but distinct biological activities.
Sulforaphane-N-Acetylcysteine: A derivative with enhanced stability and bioavailability.
Uniqueness: DL-Sulforaphane Glutathione is unique due to its dual functionality, combining the properties of both sulforaphane and glutathione. This conjugate not only provides antioxidant benefits but also enhances the detoxification processes, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C16H28N4O7S3 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26) |
Clé InChI |
ROARKYNVUQLTDP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)
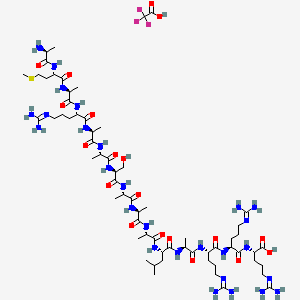
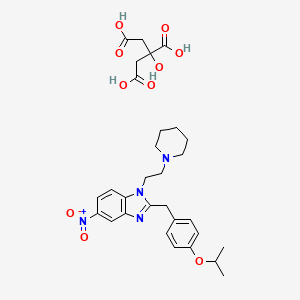
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

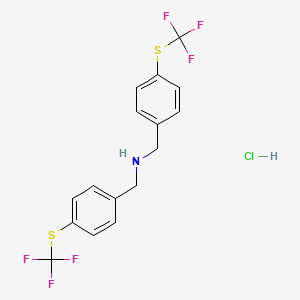
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
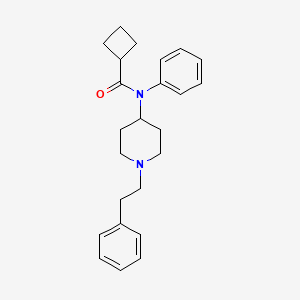
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
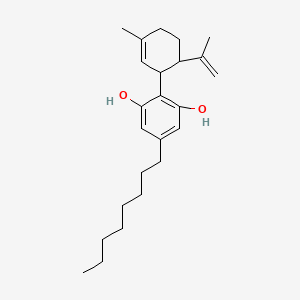
![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)

